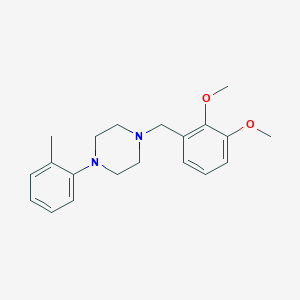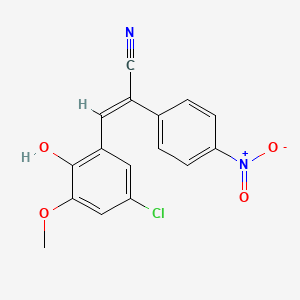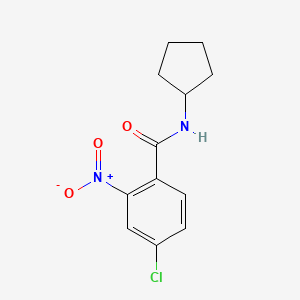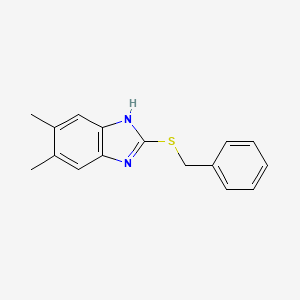
4-bromo-N,3,5-trimethyl-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N,3,5-trimethyl-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrazole-based molecule that has been synthesized using specific methods to achieve its desired properties.
Mechanism of Action
The mechanism of action of 4-bromo-N,3,5-trimethyl-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and inflammation. The compound selectively targets these enzymes and proteins, leading to the inhibition of their activity and subsequently the inhibition of tumor growth and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells and inflammation. The compound has shown to be highly selective in its action, leading to minimal side effects on healthy cells and tissues.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-bromo-N,3,5-trimethyl-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide in lab experiments is its high potency and selectivity, leading to reliable and reproducible results. However, one of the limitations of using this compound is its high cost and limited availability, which can restrict its use in some research studies.
Future Directions
As research on 4-bromo-N,3,5-trimethyl-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide continues, there are several future directions that can be explored. One potential area of research is the development of more efficient and cost-effective synthesis methods that can increase the availability of this compound for research purposes. Another area of research is the exploration of its potential applications in other fields such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a pyrazole-based molecule that has shown promising results in various fields of scientific research. Its high potency and selectivity make it a valuable tool for studying specific enzymes and proteins involved in cancer and inflammation. As research on this compound continues, its potential applications in various fields will continue to be explored, leading to new discoveries and advancements in scientific research.
Synthesis Methods
The synthesis of 4-bromo-N,3,5-trimethyl-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide involves the reaction of 4-bromo-3,5-dimethylphenylhydrazine with ethyl acetoacetate. This reaction produces the intermediate compound 4-bromo-3,5-dimethylphenylhydrazone, which is then reacted with 2,4-pentanedione to form the final product. The synthesis method is crucial in achieving the desired properties of this compound, such as its high potency and selectivity.
Scientific Research Applications
4-bromo-N,3,5-trimethyl-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
properties
IUPAC Name |
4-bromo-N,3,5-trimethyl-N-(4-methylphenyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O/c1-9-5-7-12(8-6-9)17(4)14(19)18-11(3)13(15)10(2)16-18/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESXRCVQPFTVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)N2C(=C(C(=N2)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-oxo-6H-benzo[c]chromene-10-carboxamide](/img/structure/B5810739.png)
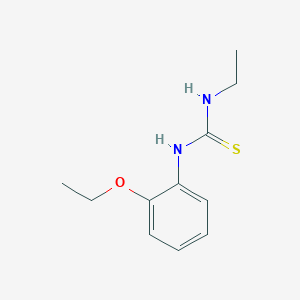
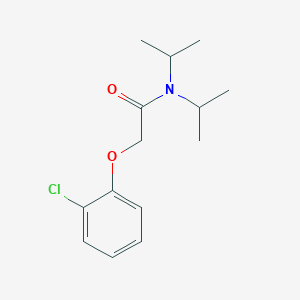
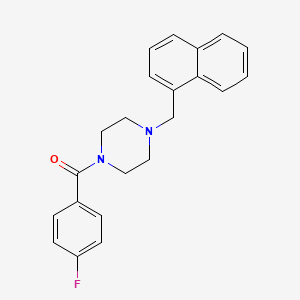

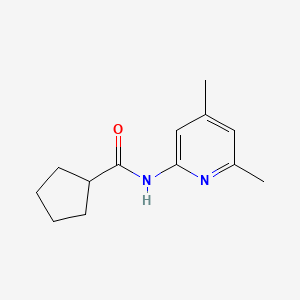
![1-[3-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5810771.png)
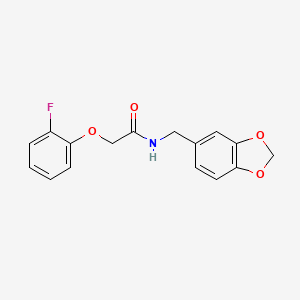
![3-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzoic acid](/img/structure/B5810781.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5810785.png)
